molecular formula C10H8BrNO3 B11846033 6-Amino-8-bromo-7-hydroxy-2-methyl-4H-1-benzopyran-4-one CAS No. 41266-97-1

6-Amino-8-bromo-7-hydroxy-2-methyl-4H-1-benzopyran-4-one

Cat. No.: B11846033
CAS No.: 41266-97-1
M. Wt: 270.08 g/mol
InChI Key: SMEOMWWYALEKHB-UHFFFAOYSA-N
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Description

6-Amino-8-bromo-7-hydroxy-2-methyl-4H-chromen-4-one is a heterocyclic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of compounds widely recognized for their diverse biological activities and applications in medicinal chemistry. The presence of amino, bromo, and hydroxy functional groups in this compound enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-8-bromo-7-hydroxy-2-methyl-4H-chromen-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 7-hydroxy-2-methyl-4H-chromen-4-one, followed by amination to introduce the amino group at the 6-position. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) for bromination and ammonia or an amine for the amination step .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Amino-8-bromo-7-hydroxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Ammonia, amines, halides.

Major Products Formed

Scientific Research Applications

6-Amino-8-bromo-7-hydroxy-2-methyl-4H-chromen-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Amino-8-bromo-7-hydroxy-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. For example, the amino group can form hydrogen bonds with active site residues of enzymes, while the bromo group can participate in halogen bonding interactions .

Comparison with Similar Compounds

Similar Compounds

  • 7-Hydroxy-4-methyl-2H-chromen-2-one
  • 6-Amino-4H-chromen-4-one
  • 8-Bromo-7-hydroxy-2-methyl-4H-chromen-4-one

Uniqueness

6-Amino-8-bromo-7-hydroxy-2-methyl-4H-chromen-4-one is unique due to the combination of amino, bromo, and hydroxy functional groups, which confer distinct reactivity and biological activity. This combination is not commonly found in other chromenone derivatives, making it a valuable compound for research and development .

Properties

CAS No.

41266-97-1

Molecular Formula

C10H8BrNO3

Molecular Weight

270.08 g/mol

IUPAC Name

6-amino-8-bromo-7-hydroxy-2-methylchromen-4-one

InChI

InChI=1S/C10H8BrNO3/c1-4-2-7(13)5-3-6(12)9(14)8(11)10(5)15-4/h2-3,14H,12H2,1H3

InChI Key

SMEOMWWYALEKHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=CC(=C(C(=C2O1)Br)O)N

Origin of Product

United States

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